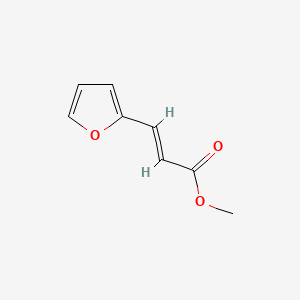

Methyl furfuracrylate

Description

Significance of Renewable Biomass Feedstocks in Sustainable Chemical Production

Renewable biomass, encompassing materials such as agricultural residues, forestry waste, and dedicated energy crops, represents a vast and largely untapped reservoir of carbon for the chemical industry. jakemp.combiofutureplatform.org Unlike finite fossil resources, biomass is continually replenished, offering a pathway to a more circular and sustainable economic model. jakemp.com The utilization of biomass feedstocks can significantly reduce the carbon footprint of chemical manufacturing, as the carbon dioxide released during the processing and use of bio-based products is offset by the CO2 absorbed by the biomass during its growth. jakemp.com

The valorization of biomass into value-added chemicals is a cornerstone of modern biorefinery concepts. heraeus-precious-metals.com These processes aim to convert the complex carbohydrates, lignins, and other organic compounds present in biomass into a range of platform chemicals that can serve as building blocks for a diverse array of products, including bioplastics, resins, solvents, and biofuels. heraeus-precious-metals.comcatalysis-summit.com This approach not only diminishes reliance on petrochemicals but also has the potential to create new economic opportunities in the agricultural and forestry sectors. biofutureplatform.org

Role of Furanic Derivatives as Versatile Chemical Building Blocks

Among the various platform chemicals that can be derived from biomass, furanic compounds have emerged as particularly promising due to their versatile chemistry and broad potential applications. acs.orgnumberanalytics.com Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. catalysis-summit.comnumberanalytics.com

The unique electronic structure of the furan ring, characterized by its aromaticity and the presence of an oxygen heteroatom, imparts a high degree of reactivity, making it a valuable synthon in organic synthesis. acs.orgwikipedia.org Furans can participate in a wide range of chemical transformations, including electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, allowing for their conversion into a multitude of other functionalized molecules. acs.orgwikipedia.org This chemical versatility positions furanic derivatives as key intermediates in the production of polymers, pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.comnumberanalytics.com

Position of Methyl Furfuracrylate within the Landscape of Bio-based Monomers and Esters

Within the family of furanic compounds, furfuryl alcohol, derived from the catalytic reduction of furfural (B47365), serves as a key precursor to a class of monomers known as furfuracrylates. These compounds are esters formed from the reaction of furfuryl alcohol with acrylic acid or its derivatives. Methyl furfuracrylate, the methyl ester of furfuracrylic acid, is a notable example of a bio-based monomer that is gaining traction as a potential replacement for petroleum-based acrylates. researchgate.net

Bio-based monomers like methyl furfuracrylate are integral to the development of sustainable polymers. diva-portal.org Acrylate (B77674) polymers are widely used in coatings, adhesives, textiles, and other applications, and the ability to produce these materials from renewable resources is a significant step towards a greener chemical industry. researchgate.net The incorporation of the furan moiety into the polymer backbone can also impart unique properties, such as enhanced thermal stability and altered mechanical characteristics.

Evolution of Research Trajectories in Furan Chemistry Relevant to Furfuracrylates

The field of furan chemistry has a long history, with the initial discovery of furan derivatives dating back to the 19th century. numberanalytics.combritannica.com However, the contemporary focus on sustainability has revitalized interest in this area, leading to significant advancements in the catalytic conversion of biomass to furans and their subsequent transformation into valuable products. catalysis-summit.comrsc.org

Early research in furan chemistry laid the groundwork for understanding the fundamental reactivity of the furan ring. acs.org More recent research has shifted towards the development of efficient and selective catalytic systems for the production of specific furan derivatives, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), from raw biomass. catalysis-summit.com Concurrently, there is a growing body of research focused on the polymerization of furan-based monomers and the characterization of the resulting polymers. rsc.org Investigations into the synthesis of furan-fused carbocyclic systems and the exploration of their synthetic utility are also expanding the scope of furan chemistry. springernature.com The study of α-furfuracrylates has included comparisons with other similar compounds to better understand their chemical structure and properties. researchgate.net

Structure

3D Structure

Properties

CAS No. |

623-18-7 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ |

InChI Key |

PLNJUBIUGVATKW-SNAWJCMRSA-N |

SMILES |

COC(=O)C=CC1=CC=CO1 |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

COC(=O)C=CC1=CC=CO1 |

Other CAS No. |

623-18-7 |

Origin of Product |

United States |

Fundamental Reactivity and Reaction Mechanisms of Methyl Furfuracrylate

Reactivity of the Furan (B31954) Ring System

The furan ring in methyl furfuracrylate is an electron-rich aromatic diene, making it a versatile participant in various cycloaddition reactions. Its reactivity is a cornerstone of its utility in synthetic chemistry, particularly in the formation of complex cyclic and bicyclic structures. The Diels-Alder reaction is a prominent example of the furan ring's reactivity.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In the context of furan derivatives like methyl furfuracrylate, this reaction provides a pathway to valuable chemical intermediates. nih.gov

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgyoutube.com The furan ring of methyl furfuracrylate, being electron-rich, readily participates in these reactions. The reaction rate and selectivity are influenced by the electronic nature of both the furan derivative and the dienophile. For instance, the reaction of 2-substituted furans with alkenes containing electron-withdrawing groups generally proceeds with high endoselectivity. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is the key orbital interaction governing these reactions. wikipedia.org

The table below illustrates the outcomes of representative normal electron demand Diels-Alder reactions involving furan derivatives.

| Diene | Dienophile | Conditions | Major Product(s) | Yield (%) | Reference |

| 2-Methylfuran (B129897) | Dimethyl maleate | HfCl₄, -20 °C | High endoselectivity | N/A | nih.gov |

| 2-Methylfuran | Benzyl acrylate (B77674) | HfCl₄, -20 °C | Exoselectivity | N/A | nih.gov |

| Furanic Acetal (B89532) | Methyl vinyl ketone | 60 °C | Mixture of regio- and stereoisomers | N/A | nih.gov |

| Furanic Acetal | Acrylonitrile | Lewis Acid | Poor selectivity | N/A | nih.gov |

N/A: Data not available in the provided search results.

The inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov While the furan ring in methyl furfuracrylate is inherently electron-rich, its participation in IEDDA reactions is less common but can be induced. This type of reaction is significant for synthesizing highly substituted and functionalized heterocyclic compounds. sigmaaldrich.com The key orbital interaction in IEDDA is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org These reactions are often irreversible due to a subsequent retro-Diels-Alder reaction that releases a small molecule, such as nitrogen in the case of tetrazine reactants. nih.gov

The use of electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines, is a common strategy in IEDDA reactions. sigmaaldrich.comnih.gov These reactions are valuable in bioconjugation and materials science due to their fast kinetics and selectivity. sigmaaldrich.comrsc.org

The Diels-Alder reaction involving furan and a dienophile, such as maleimide (B117702), is often thermoreversible. semanticscholar.org At lower temperatures, the formation of the cycloaddition adduct is favored, while at elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, occurs. semanticscholar.org This property is harnessed in the development of self-healing materials, recyclable polymers, and adaptable polymer networks. semanticscholar.org The reversibility of the furan-maleimide cycloaddition has been shown to occur at temperatures above 120 °C. semanticscholar.org Interestingly, the interconversion between the endo and exo stereoisomers of the adduct can happen at temperatures below the retro-Diels-Alder temperature. rug.nl

The table below summarizes the thermoreversible characteristics of furan-based Diels-Alder systems.

| Diene System | Dienophile System | Crosslinking Temperature (°C) | De-crosslinking Temperature (°C) | Key Feature | Reference |

| Furan-functionalized polymer | Bismaleimide (B1667444) | Lower temperatures | > 120 | Reversible network formation | semanticscholar.org |

| Furan-containing polyester (B1180765) | Bismaleimide | N/A | N/A | Reversible interchange of endo/exo isomers | rug.nl |

N/A: Data not available in the provided search results.

The regioselectivity and diastereoselectivity of Diels-Alder reactions involving substituted furans are critical for controlling the structure of the final products. nih.gov When an unsymmetrical diene reacts with an unsymmetrical dienophile, multiple regioisomers can be formed, commonly referred to as "ortho," "meta," and "para" adducts. masterorganicchemistry.com Generally, the formation of "ortho" and "para" products is favored over "meta" products. masterorganicchemistry.com

Several factors influence the selectivity, including:

Steric Hindrance: Can favor the formation of one regioisomer over another. nih.gov

Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of the diene and the LUMO of the dienophile can predict the favored regioisomer. rsc.org

Reaction Conditions: Temperature and the use of catalysts can significantly impact the ratio of regio- and diastereomers. nih.govscispace.com For instance, in the reaction of furanic acetals with certain dienophiles, a mixture of regio- and stereoisomers is often obtained, with a predominance of meta- and endo-selectivity. nih.gov

The following table presents data on the selectivity of Diels-Alder reactions with furan derivatives.

| Diene | Dienophile | Conditions | Predominant Selectivity | Reference |

| Furanic Acetal | Methyl vinyl ketone | 60 °C | meta- and endo- | nih.gov |

| Furanic Acetal | Acrolein | 60 °C | meta- and endo- | nih.gov |

| 2-Methylfuran | Acrylonitrile | Lewis Acid | Poor regio- and diastereoselectivity | nih.gov |

| Ethylthioacetal | Acrylonitrile | ZnCl₂, 30 °C | 91% orthoselectivity, moderate endoselectivity | nih.gov |

Catalysts play a crucial role in enhancing the rate and controlling the selectivity of Diels-Alder reactions.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) can catalyze Diels-Alder reactions by coordinating to the dienophile. wikipedia.orgresearchgate.netmdpi.com This coordination lowers the energy of the dienophile's LUMO, thereby accelerating the reaction and often enhancing endo selectivity. wikipedia.orgresearchgate.net In some cases, Lewis acid catalysis can even alter the regioselectivity. nih.gov

Brønsted Acids: Brønsted acids have also been shown to catalyze aza-Diels-Alder reactions, proceeding through a chiral ion pair intermediate to yield adducts with high enantioselectivity. rsc.org

Base Catalysis: Bases can catalyze Diels-Alder reactions by enhancing the normal electron demand orbital interaction through a HOMO-raising effect on the diene. nih.gov This approach can lead to significant rate acceleration and allow reactions to proceed at lower temperatures. nih.gov

Organocatalysis: Chiral organic molecules, such as proline derivatives and cinchona alkaloids, have been successfully employed as catalysts in asymmetric Diels-Alder reactions, affording products with good yields and enantiomeric excesses. caltech.edu

The table below provides examples of catalytic effects on Diels-Alder reactions.

| Catalyst Type | Example Catalyst | Reaction | Effect | Reference |

| Lewis Acid | AlCl₃ | Cyclopentadiene + Methyl acrylate | Facilitates cycloaddition, higher endo selectivity | researchgate.net |

| Lewis Acid | BF₃ | Butadiene + Methyl acrylate | Lowers activation energy, increases charge transfer | mdpi.com |

| Base | Triethylamine | 3-hydroxy-2-pyrone + N-methylmaleimide | Lowers reaction barrier by up to 10 kcal/mol | nih.gov |

| Organocatalyst | Cinchona alkaloid | Anthrone + N-methylmaleimide | 97% yield, 61% ee | caltech.edu |

Diels-Alder Cycloaddition Reactions

Reactivity of the Alpha,Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in methyl furfuracrylate is characterized by a conjugated system of double bonds (C=C and C=O), which confers unique reactivity to this part of the molecule.

The conjugated system of an α,β-unsaturated ester is susceptible to nucleophilic attack at the β-carbon. This reaction is known as a conjugate addition or Michael addition. wikipedia.org In this process, a nucleophile adds to the β-position of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.me Subsequent protonation of the enolate at the α-carbon yields the saturated product. wikipedia.org

A wide range of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and organometallic reagents like Gilman reagents and organocuprates. wikipedia.orgfiveable.me The efficiency and outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. bham.ac.uk For instance, "soft" nucleophiles tend to favor 1,4-addition (conjugate addition), while "hard" nucleophiles may favor 1,2-addition (direct attack at the carbonyl carbon).

The Michael reaction, a specific type of conjugate addition, involves the addition of an enolate to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. fiveable.me

The carbon-carbon double bond in the acrylate moiety of methyl furfuracrylate can be selectively reduced to a single bond. This transformation can be achieved using various reducing agents. One common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel.

Alternatively, the reduction can be accomplished using dissolving metal reductions. For example, magnesium in methanol (B129727) has been shown to effectively reduce α,β-unsaturated amides and lactams to their saturated counterparts. rsc.org This method offers a selective means of reducing the conjugated double bond without affecting other functional groups that might be sensitive to catalytic hydrogenation.

Ester Group Reactivity: Saponification and Ester Hydrolysis Mechanisms

The ester group in methyl furfuracrylate can undergo hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Base-catalyzed hydrolysis is commonly known as saponification. masterorganicchemistry.com In this process, a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming a carboxylic acid. masterorganicchemistry.com Under basic conditions, the carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the reaction to completion. chemistrysteps.com Therefore, saponification is generally an irreversible process. masterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of an alcohol molecule regenerate the carboxylic acid. chemistrysteps.com Unlike saponification, acid-catalyzed hydrolysis is a reversible reaction and typically does not go to completion unless a large excess of water is used or one of the products is removed from the reaction mixture. libretexts.org The mechanism of acid-catalyzed hydrolysis can vary depending on the structure of the ester. ucoz.com

Thermal Decomposition and Pyrolysis Pathways of Furanic Acrylates

While specific experimental studies on the thermal decomposition and pyrolysis of methyl furfuracrylate are not extensively available in the reviewed literature, the reaction pathways can be inferred from detailed investigations of structurally similar furanic compounds, such as methyl 2-furoate, 2-methylfuran, furfural (B47365), and other derivatives. The thermal degradation of these compounds is complex, involving a combination of unimolecular decomposition, radical reactions, and isomerization pathways.

The decomposition of the furan ring is known to proceed through several key mechanisms. One significant pathway is a ring-opening isomerization, which can be followed by cyclization to form different isomers, such as pyrones, or fragmentation into smaller molecules. acs.orgugent.be Another important mechanism involves the formation of carbene intermediates through the migration of a hydrogen atom within the furan ring. ugent.beresearchgate.net Furthermore, at elevated temperatures, radical chemistry, initiated by the homolytic cleavage of C-H or C-C bonds, plays a crucial role, particularly when alkyl substituents are present on the furan ring. ugent.be For instance, the presence of a methyl group, as in 2-methylfuran, significantly promotes decomposition pathways initiated by radical formation. acs.orgugent.be

Radical Intermediates and Reaction Pathways

The thermal decomposition of furanic acrylates like methyl furfuracrylate is expected to involve a variety of radical intermediates, especially at higher temperatures. The initiation of these radical pathways typically occurs through the homolytic scission of the weakest bonds in the molecule. Based on studies of related furanic compounds such as 2-furfuryl alcohol and 5-methyl furfural, radical chemistry becomes a significant factor at temperatures above 923 K. researchgate.net

The C-H bonds on the furan ring and on the substituent groups are potential sites for initial bond cleavage. For example, in the pyrolysis of 5-methyl furfural, the homolytic C-H scission of the methyl group is a key initiating step. ugent.be For methyl furfuracrylate, the C-H bonds on the furan ring, the vinylic group, and the methyl ester group could all be susceptible to homolytic cleavage, forming a variety of initial radical species.

Following initiation, a cascade of radical propagation steps can occur, leading to the formation of various stable and transient species. Common radical intermediates observed in the pyrolysis of substituted furans include:

Methyl radicals (•CH₃)

Allyl radicals (C₃H₅•)

Propargyl radicals (C₃H₃•)

2-Furanyl-methyl radicals researchgate.net

These radicals can participate in a range of reactions, including hydrogen abstraction, addition to double bonds, and β-scission, which contribute to the complex product mixture observed in pyrolysis. For instance, H-abstraction reactions are a primary consumption pathway for methyl 2-furoate during its pyrolysis. mdpi.com

Isomerization and Fragmentation Product Distribution

The final distribution of products from the pyrolysis of a furanic acrylate is determined by the competition between isomerization and fragmentation pathways. Isomerization of the furan ring can lead to the formation of intermediates like pyrones, as observed in the decomposition of furfural. ugent.be Additionally, isomerization involving substituents is possible, such as the migration of a methyl group in the decomposition of 2-methylfuran. acs.org

Fragmentation follows the initial decomposition and isomerization steps, leading to a variety of smaller, stable molecules. Based on the pyrolysis products of analogous compounds like methyl 2-furoate and 2-methylfuran, the fragmentation of methyl furfuracrylate is expected to produce a mixture of gases and volatile organic compounds. acs.orgmdpi.comresearchgate.net

The major products from the pyrolysis of methyl 2-furoate, a close structural analog, were identified in flow reactor experiments and provide a strong indication of the likely fragmentation products for methyl furfuracrylate. researchgate.net

Table 1: Major Pyrolysis Products Identified from Methyl 2-furoate

| Product Name | Chemical Formula |

| Methane | CH₄ |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Acetylene | C₂H₂ |

| Formaldehyde | CH₂O |

| Ketene | C₂H₂O |

| Vinyl acetylene | C₄H₄ |

This table is based on the experimental pyrolysis of methyl 2-furoate. researchgate.net

In addition to these major products, the decomposition of the furan ring itself, as seen in the case of 2-methylfuran, can yield various C₄H₆ isomers, including 1,3-butadiene, 1-butyne, and 1,2-butadiene, alongside carbon monoxide. acs.org The acrylate moiety would also contribute to the product pool, potentially through pathways leading to methyl radicals and other oxygenated fragments.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of methyl furfuracrylate. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR, the connectivity of atoms and the stereochemistry of the molecule can be definitively established.

¹H NMR spectroscopy provides detailed information about the proton environments within the methyl furfuracrylate molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key parameters for assigning the protons to their respective positions in the structure.

The ¹H NMR spectrum of methyl (E)-3-(furan-2-yl)acrylate, a closely related compound, shows characteristic signals that can be extrapolated to methyl furfuracrylate. For instance, the protons on the furan (B31954) ring typically appear in the aromatic region, while the vinyl protons of the acrylate (B77674) moiety are observed as doublets due to their coupling. The methyl ester protons characteristically appear as a singlet in the upfield region.

A related compound, (E)-3-(furan-2-yl) acrylohydrazide, displays a doublet for the vinyl proton (=CH) at approximately 6.27 ppm and another doublet for the adjacent vinyl proton (HC=) at around 7.45 ppm, with a coupling constant (J) of 15.5 Hz, which is characteristic of a trans-configuration. peerj.com The furan protons are observed at chemical shifts of δ 6.44, 6.55, and 7.43 ppm. peerj.com For methyl furfuracrylate, similar chemical shifts and coupling constants would be expected for the vinylic and furan protons. The methyl protons of the ester group would likely appear as a singlet around 3.7-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Furfuracrylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Furan H-3 | 6.44 | dd | J = 3.6, 1.9 |

| Furan H-4 | 6.55 | d | J = 3.6 |

| Furan H-5 | 7.43 | d | J = 1.9 |

| Vinylic H-α | 6.27 | d | J = 15.5 |

| Vinylic H-β | 7.45 | d | J = 15.5 |

| Methyl (-OCH₃) | ~3.75 | s | N/A |

Note: Data is based on analogous compounds and predicted spectra. Actual experimental values may vary.

¹³C NMR spectroscopy is complementary to ¹H NMR and provides information about the carbon skeleton of the molecule. Each unique carbon atom in methyl furfuracrylate gives rise to a distinct signal in the spectrum.

The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms. For methyl furfuracrylate, the carbonyl carbon of the ester group is expected to resonate at a low field (downfield), typically in the range of 165-175 ppm. libretexts.org The sp²-hybridized carbons of the furan ring and the vinyl group will appear in the range of 110-155 ppm, while the sp³-hybridized methyl carbon of the ester group will be found at a much higher field (upfield), generally around 50-60 ppm. libretexts.orgoregonstate.edu

For the related (E)-3-(furan-2-yl) acrylohydrazide, the carbonyl carbon appears at 167.16 ppm, and the furan and vinylic carbons are observed between 112.33 and 151.23 ppm. peerj.com These values provide a good reference for the expected chemical shifts in the ¹³C NMR spectrum of methyl furfuracrylate.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl Furfuracrylate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Furan C-2 | ~151 |

| Furan C-5 | ~144 |

| Vinylic C-β | ~129 |

| Vinylic C-α | ~114 |

| Furan C-3 | ~112 |

| Furan C-4 | ~116 |

| Methyl (-OCH₃) | ~51 |

Note: Data is based on analogous compounds and predicted spectra. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for the definitive structural assignment of methyl furfuracrylate by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. rsc.org For methyl furfuracrylate, cross-peaks would be observed between the coupled vinylic protons, as well as between the adjacent protons on the furan ring. This information helps to confirm the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. libretexts.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of methyl furfuracrylate and to gain insights into its structure through the analysis of its fragmentation patterns.

The molecular weight of methyl furfuracrylate (C₈H₈O₃) is 152.15 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Both GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. americanlaboratory.comnih.gov

GC-MS: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like methyl furfuracrylate. theseus.firestek.com In GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. This technique is widely used for the identification and quantification of methyl furfuracrylate in various matrices. A predicted GC-MS spectrum for methyl furfuracrylate shows a molecular ion peak and several fragment ions that are characteristic of the molecule's structure. hmdb.ca

LC-MS: Liquid chromatography is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. researchgate.neteurl-pesticides.eu In LC-MS, the sample is separated in a liquid phase before being introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and can provide high sensitivity and selectivity. LC-MS/MS methods have been developed for the analysis of related furan derivatives. researchgate.net

Tandem mass spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis to elucidate the fragmentation pathways of a molecule. eurl-pesticides.eu In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion, is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed.

The fragmentation of methyl furfuracrylate in MS/MS would likely involve several key bond cleavages. The ester group is a common site for fragmentation, leading to the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). libretexts.org Cleavage of the bond between the furan ring and the acrylate side chain is also a probable fragmentation pathway. The analysis of these fragment ions provides a detailed fingerprint of the molecule, which is invaluable for its unambiguous identification, especially in complex samples. Predicted LC-MS/MS spectra for methyl furfuracrylate at different collision energies show characteristic fragment ions that aid in its structural confirmation. hmdb.ca

Table 3: Predicted Major Fragment Ions of Methyl Furfuracrylate in MS/MS

| m/z (mass-to-charge ratio) | Possible Fragment Structure / Neutral Loss |

|---|---|

| 121 | [M - OCH₃]⁺ |

| 95 | [Furan-CH=CH-C≡O]⁺ |

| 93 | [M - COOCH₃]⁺ |

| 65 | [Furan-C≡O]⁺ |

Note: This table is based on general fragmentation principles and predicted spectra. Actual fragmentation may vary depending on the ionization method and conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule. By measuring the interaction of infrared radiation with the material, specific bond vibrations can be identified, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in methyl furfuracrylate. The spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a dedicated spectrum for methyl furfuracrylate is not publicly available, its key functional groups—a furan ring, an acrylate moiety, and a methyl ester—have well-established infrared signatures.

Acrylate polymers, for instance, exhibit strong, characteristic peaks. spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1730 cm⁻¹. spectroscopyonline.com Other significant peaks include those for the C-C-O and O-C-C linkages of the ester group. spectroscopyonline.com In a related polymer, poly(methyl methacrylate) (PMMA), the C=O stretch is observed at 1730 cm⁻¹, with C-C-O and O-C-C stretches appearing around 1191 cm⁻¹ and 1149 cm⁻¹, respectively. spectroscopyonline.com The acrylate C=C double bond stretch is typically found near 1630-1637 cm⁻¹. researchgate.net

The furan moiety also contributes distinct peaks. For example, in furan-based polyimides, stretching vibrations for the C-H bonds on the furan ring are seen at 3143 and 3110 cm⁻¹, a C=C furan stretching peak at 1564 cm⁻¹, and a C-O-C stretching vibration around 1200 cm⁻¹. mdpi.com

Based on these related structures, the expected FTIR peaks for methyl furfuracrylate can be compiled.

Table 1: Predicted FTIR Spectral Data for Methyl Furfuracrylate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3140 | C-H Stretch | Furan Ring |

| ~2950 | C-H Stretch (asymmetric) | Methyl Group |

| ~2850 | C-H Stretch (symmetric) | Methyl Group |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1635 | C=C Stretch | Acrylate |

| ~1565 | C=C Stretch | Furan Ring |

| ~1440 | C-H Bend | Methyl Group |

| ~1200 | C-O-C Stretch | Furan Ring / Ester |

This table is a predictive compilation based on data from analogous furan and acrylate compounds.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. pstc.org It is particularly useful for analyzing the surface of materials. acs.org In ATR-IR, the infrared beam interacts with the sample at the point of total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. acs.org

For acrylate-based polymers, ATR-FTIR is a common method for monitoring polymerization and identifying composition. unl.edu The technique can effectively track the disappearance of the acrylate double bond peak (~1630 cm⁻¹) as the monomer polymerizes. researchgate.net For copolymers, ATR-IR coupled with multivariate analysis can be used for quantitative determination of the comonomer composition. pstc.org The spectra obtained via ATR are generally comparable to traditional transmission FTIR, showing the same characteristic peaks for functional groups. Therefore, the vibrational bands identified for methyl furfuracrylate in the FTIR section are also applicable to its ATR-IR analysis. This method is especially valuable for in-situ monitoring of reactions or for characterizing the surface of poly(methyl furfuracrylate) films.

Advanced Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a monomer like methyl furfuracrylate and its corresponding polymer, these methods provide critical information about thermal stability, decomposition, phase transitions, and polymerization behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is a primary method for determining the thermal stability and decomposition profile of materials.

For polymers derived from furan-based monomers, TGA reveals important characteristics about their degradation. For example, certain furan-based copolyesters exhibit a two-step degradation pattern. nih.gov An initial, smaller weight loss occurs at lower temperatures (e.g., ~230–250 °C), followed by a major degradation step at a much higher temperature (~390 °C). nih.gov Bio-based polyimides synthesized from 2,5-furandicarboxylic acid show exceptional thermal stability, with temperatures for 5% weight loss (Td5%) exceeding 425 °C. mdpi.com In another study, furan-based polycarbonates showed thermal degradation temperatures (Td5%) ranging from 156 °C to 244 °C. rsc.org

For copolymers containing methyl methacrylate (B99206) (MMA), TGA shows that thermal stability can be enhanced by copolymerization. For instance, copolymerizing MMA with lactide results in an increased degradation temperature compared to pure polylactide. nih.gov

Based on this, the thermal degradation of poly(methyl furfuracrylate) would be expected to be complex, potentially involving decomposition of the ester side chain followed by the degradation of the furan-containing polymer backbone at higher temperatures.

Table 2: Representative Thermal Stability Data for Furan-Based Polymers from TGA

| Polymer Type | Td5% or Td-10% (°C) | Td-max (°C) | Notes | Source |

|---|---|---|---|---|

| Furan-based Copolyester (P(FMF-co-DOf)) | ~250 (initial loss) | ~390 | Two-step degradation pattern | nih.gov |

| Furan-based Bio-Polyimide | > 425 | - | Exceptional thermal stability | mdpi.com |

| Furan-based Polycarbonate | 156 - 244 | - | Stability depends on specific structure | rsc.org |

This table presents data for various furan-containing polymers to illustrate the expected range of thermal properties.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov It is used to detect phase transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as to study the heat released during exothermic processes like polymerization (curing). tandfonline.comtandfonline.com

The Tg is a critical property of amorphous or semi-crystalline polymers. For copolymers of styrene (B11656) and methyl methacrylate, DSC analysis shows that the Tg increases with higher methyl methacrylate content. tandfonline.comtandfonline.com In studies of new methyl methacrylate copolymers, Modulated Temperature DSC (MTDSC), a more sensitive variation of the technique, was necessary to clearly identify the Tg, which was influenced by the copolymer composition and preparation method. nih.gov Furan-based polymers also show distinct thermal transitions. For instance, a series of furan-based polycarbonates exhibited Tg values ranging from -8 °C to -36 °C, indicating a flexible polymer structure. rsc.org

DSC is also instrumental in analyzing the curing behavior of thermosetting resins. For methyl furfuracrylate, a DSC scan during polymerization would show a broad exothermic peak corresponding to the heat released as the acrylate double bonds react. The area under this peak is proportional to the total heat of polymerization, and the peak shape can provide information about the curing kinetics.

Table 3: Glass Transition Temperatures (Tg) for Related Polymers Measured by DSC

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Measurement Note | Source |

|---|---|---|---|

| Styrene Methyl Methacrylate (SMMA) | Increases with MMA content | Conventional DSC | tandfonline.comtandfonline.com |

| Starch/Cellulose-MMA Copolymers | Dependent on composition and drying method | MTDSC required for clear identification | nih.gov |

| Furan-based Polycarbonates | -8 to -36 | Conventional DSC | rsc.org |

Other Specialized Spectroscopic Methods (e.g., Synchrotron VUV Photoionization Mass Spectrometry for Radicals)

Beyond standard lab techniques, highly specialized methods like synchrotron-based mass spectrometry can provide unparalleled insight into complex chemical processes, such as the formation of reactive intermediates during decomposition or combustion.

Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry is a powerful tool for studying reaction kinetics and identifying short-lived species like radicals. usfca.educore.ac.uk This technique uses high-intensity, tunable VUV light from a synchrotron to ionize molecules, which are then detected by a mass spectrometer. ugent.be Its sensitivity allows for the detection of radical intermediates that are crucial in understanding decomposition mechanisms. ugent.be

Studies on the reactions of furan and 2-methylfuran (B129897) with methylidyne (CH) radicals using this technique have successfully identified primary reaction products and proposed thermodynamically favorable reaction pathways. nih.govresearchgate.net For example, in the reaction of 2-methylfuran, products included species like 2,4-cyclopentadien-1-carbaldehyde and various unsaturated acyclic molecules. nih.gov The thermal decomposition of other furan derivatives like 2-furfuryl alcohol has also been investigated, revealing the formation of several radical intermediates at high temperatures. ugent.be

Applying this method to methyl furfuracrylate would allow for the direct observation of radical species formed during its pyrolysis or polymerization. This could elucidate the specific bond-breaking events and rearrangement pathways that occur, providing a detailed mechanistic understanding of its thermal degradation and reactivity.

Table 4: Chemical Compound Names

| Compound Name |

|---|

| Methyl furfuracrylate |

| Poly(methyl furfuracrylate) |

| Poly(methyl methacrylate) (PMMA) |

| 2,5-furandicarboxylic acid |

| Styrene |

| Methyl methacrylate (MMA) |

| Lactide |

| Polylactide |

| 2-methylfuran |

| Methylidyne |

| 2,4-cyclopentadien-1-carbaldehyde |

Computational and Theoretical Chemical Studies of Methyl Furfuracrylate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energetic Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules and transition states. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms.

A critical aspect of understanding a chemical reaction is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. By optimizing the geometry of the transition state, chemists can gain insights into the structural changes that occur as reactants transform into products. arxiv.orgnih.gov

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. arxiv.org Lower activation energies correspond to faster reactions. DFT methods, such as B3LYP and M06-2X, are commonly used to calculate these energy barriers with a reasonable degree of accuracy. nih.govresearchgate.net For instance, in cycloaddition reactions, DFT can be employed to calculate the activation energies for different possible pathways, thereby predicting the most favorable reaction channel. mdpi.com

Example of Activation Energy Calculation: In a hypothetical reaction involving methyl furfuracrylate, DFT could be used to model the approach of a reactant. By systematically changing the distance and orientation between the reacting molecules, a potential energy surface can be mapped out. The highest point on the minimum energy path on this surface corresponds to the transition state. The energy of this transition state, relative to the energy of the separated reactants, gives the activation energy. For example, studies on C-H activation have shown that DFT can predict activation energies with reasonable accuracy. amolf.nl

| Reaction Step | DFT Functional | Calculated Activation Energy (kcal/mol) |

| Hypothetical Diels-Alder Reaction | B3LYP/6-31G(d) | 15.8 |

| Hypothetical Michael Addition | M06-2X/6-311+G(d,p) | 12.5 |

Table: Hypothetical DFT-calculated activation energies for reactions of methyl furfuracrylate.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic molecules. These reactions often exhibit high regio- and stereoselectivity, meaning that they preferentially form one constitutional isomer or stereoisomer over others. DFT calculations are invaluable for predicting and rationalizing these selectivities. nih.govmdpi.com

By calculating the activation energies for all possible regio- and stereoisomeric transition states, the most likely product can be identified. The pathway with the lowest activation energy will be the kinetically favored one. nih.gov For example, in the [3+2] cycloaddition of nitrones with alkenes, DFT has been used to successfully predict the endo/exo and regioisomeric outcomes. nih.govmdpi.com These predictions are based on the relative energies of the different transition state structures.

Factors Influencing Selectivity:

Steric Effects: The spatial arrangement of substituents on the reacting molecules can favor one orientation over another to minimize steric hindrance in the transition state.

Electronic Effects: The electronic nature of the substituents can influence the orbital interactions between the diene and dienophile, favoring a particular regiochemistry.

| Cycloaddition Pathway | Regioisomer | Stereoisomer | Calculated Relative Energy (kcal/mol) |

| Path A | 1,4-adduct | endo | 0.0 |

| Path B | 1,4-adduct | exo | 2.1 |

| Path C | 1,5-adduct | endo | 3.5 |

| Path D | 1,5-adduct | exo | 4.8 |

Table: Hypothetical relative energies of transition states for a cycloaddition reaction involving methyl furfuracrylate, predicting the 1,4-endo adduct as the major product.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide static pictures of molecules and transition states, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. drugdesign.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of intermolecular interactions. drugdesign.orgiaanalysis.com

For a flexible molecule like methyl furfuracrylate, MD simulations can reveal the different conformations it can adopt in solution and the relative populations of these conformers. researchgate.net This is crucial as the reactivity of a molecule can be highly dependent on its conformation. Furthermore, MD simulations can be used to study how methyl furfuracrylate interacts with other molecules, such as solvents or reactants. By analyzing the trajectories of the molecules, one can identify important intermolecular interactions like hydrogen bonds or van der Waals forces that can influence reaction pathways. iaanalysis.com

Applications of MD in Methyl Furfuracrylate Chemistry:

Determining the preferred solution-phase conformation.

Studying the approach of a reactant to the furan (B31954) ring.

Investigating the role of solvent in stabilizing transition states.

Application of Quantum Chemical Methods to Predict Reactivity and Stability

Quantum chemical methods, a broad category that includes DFT, provide a theoretical framework for understanding and predicting the intrinsic reactivity and stability of molecules. unipd.itcmu.edu By calculating various molecular properties, chemists can gain insights into how a molecule like methyl furfuracrylate is likely to behave in a chemical reaction.

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting reactivity. wikipedia.orgyoutube.com

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of a molecule, indicating potential sites for nucleophilic or electrophilic attack.

Thermodynamic Properties: Quantum chemical calculations can provide accurate estimates of heats of formation and reaction energies, which are fundamental to understanding the stability of molecules and the feasibility of reactions. arxiv.org

These methods have been successfully applied to a wide range of chemical systems, from small organic molecules to complex biological systems, to explain and predict their chemical behavior. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a simplified but powerful application of molecular orbital theory that focuses on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org According to FMO theory, the most significant interactions that lead to a chemical reaction occur between these frontier orbitals.

For methyl furfuracrylate, FMO theory can be used to predict its reactivity in various reactions:

In a Diels-Alder reaction, the interaction between the HOMO of the diene (the furan ring of methyl furfuracrylate) and the LUMO of the dienophile (or vice versa) determines the feasibility and regioselectivity of the reaction. The relative energies and the coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict which atoms will form new bonds. wikipedia.org

Nucleophilic or Electrophilic Attack: The location of the HOMO can indicate the most likely site for electrophilic attack, while the location of the LUMO can suggest the site for nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO is also a useful indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests higher reactivity.

| Orbital | Energy (eV) | Location of Highest Coefficient |

| HOMO | -8.5 | C5 of the furan ring |

| LUMO | -1.2 | C2 of the acrylate (B77674) group |

Table: Hypothetical FMO analysis data for methyl furfuracrylate.

Microkinetic Simulations for Heterogeneous and Homogeneous Catalytic Cycles

Microkinetic modeling is a computational technique used to simulate the kinetics of complex catalytic reactions. mpg.denih.gov It involves constructing a detailed reaction mechanism consisting of all relevant elementary steps, such as adsorption, desorption, and surface reactions. mpg.de The rate constants for each of these steps are typically obtained from DFT calculations or experimental data.

Key inputs for a microkinetic model:

A detailed reaction network of elementary steps.

Activation energies and pre-exponential factors for each step.

Reaction conditions (temperature, pressure, concentrations).

Polymerization Science and Material Applications of Methyl Furfuracrylate Derivatives

Homopolymerization Studies of Methyl Furfuracrylate

The synthesis of polymers from methyl furfuracrylate (MFA) through homopolymerization has been a subject of significant research, exploring various polymerization techniques to control the polymer's properties.

Free Radical Polymerization: Kinetics and Mechanistic Investigations

Free radical polymerization is a fundamental method for polymer synthesis, proceeding through initiation, propagation, and termination steps. fiveable.me The kinetics of this process are influenced by factors such as temperature and the concentration of the monomer and initiator. fiveable.me The rate of polymerization is directly proportional to the concentration of the monomer and the active radical centers. fiveable.me

The initiation stage involves the creation of free radicals, typically from an initiator molecule like benzoyl peroxide, which then react with a monomer to start the polymer chain. youtube.com This is followed by the propagation phase, where monomer units are sequentially added to the growing polymer chain. fiveable.me Termination, the final step, occurs when two radical chains combine or through disproportionation, where a hydrogen atom is transferred from one chain to another. uvebtech.comyoutube.com

In the context of multifunctional acrylates, the polymerization process can exhibit autoacceleration due to decreased mobility of the polymer radicals, which leads to diffusion-controlled termination and an increased rate of propagation. imaging.org This is often followed by autodeceleration as the propagation reaction itself becomes diffusion-controlled. imaging.org The final conversion in these systems is influenced by the reaction rate, the point at which deceleration begins, and the flexibility of the polymer network being formed. imaging.org

Anionic Polymerization: Controlled Synthesis and Microstructure

Anionic polymerization offers a method for more controlled polymer synthesis, particularly for monomers like methacrylates. researchgate.net The active center in the anionic polymerization of (meth)acrylate esters is an alkali metal ester enolate. cmu.edu The process can be sensitive to side reactions, but the use of stabilizing additives can mitigate these issues. cmu.edu

The microstructure of the resulting polymer, specifically its tacticity, is a critical property that can be influenced by the polymerization conditions. For instance, in the anionic polymerization of methyl methacrylate (B99206) (MMA), the use of lithium initiators in a non-polar solvent like toluene (B28343) can lead to a predominantly isotactic polymer structure. cmu.edu The stereochemistry of the polymer is highly dependent on the nature of the initiator and the solvent used. researchgate.net

Controlled/Living Radical Polymerization (e.g., ATRP, RAFT) Development

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net Among the most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

ATRP utilizes a transition metal complex to reversibly deactivate propagating radicals, allowing for controlled chain growth. cmu.edu This method has been successfully applied to a wide range of monomers, including methyl methacrylate, to produce polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu

RAFT polymerization, on the other hand, employs a chain transfer agent (CTA), typically a dithio- or trithiocarbonylthio compound, to mediate the polymerization. wikipedia.org The choice of CTA is crucial as it affects the polymer length, reaction rate, and potential side reactions. wikipedia.org Both ATRP and RAFT operate by establishing a dynamic equilibrium between a low concentration of active propagating chains and a majority of dormant species. researchgate.net

Copolymerization with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of materials with a wide range of properties.

Determination of Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivity of the monomers towards the growing polymer chains. This is quantified by reactivity ratios (r1 and r2), which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. youtube.com The copolymer equation relates the composition of the copolymer to the composition of the monomer feed and the reactivity ratios. youtube.com

Experimental determination of reactivity ratios often involves carrying out polymerization reactions at various monomer feed ratios and analyzing the resulting copolymer composition, for example, by using ¹H NMR spectroscopy. researchgate.net These ratios are crucial for predicting and controlling the microstructure and properties of the copolymer. For example, in the copolymerization of methyl acrylate (B77674) (MA) with various vinyl esters, it was found that the reactivity ratios could be described by a single set of values for practical purposes, indicating similar reactivity patterns. tue.nl

| Monomer 1 | Monomer 2 | r1 | r2 | Method |

| Methyl Methacrylate (MMA) | Vinyl Chloride | 10 | 0.1 | Not Specified 182.160.97 |

| Methyl Methacrylate (MMA) | MPMP | 0.28 | 1.63 | Extended Kelen-Tüdos researchgate.net |

| HBPPMA | Benzyl Methacrylate (BzMA) | 0.51 ± 0.076 | 1.07 ± 0.140 | Kelen-Tüdos researchgate.net |

| HBPPMA | Benzyl Methacrylate (BzMA) | 0.37 ± 0.0006 | 0.64 ± 0.0485 | Fineman Ross researchgate.net |

| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.9 ± 1.4 | 0.013 ± 0.02 | Nonlinear Optimization tue.nl |

| Methyl Acrylate (MA) | Vinyl Pivalate (VPV) | 5.5 ± 1.2 | 0.017 ± 0.035 | Nonlinear Optimization tue.nl |

| Methyl Acrylate (MA) | Vinyl 2-Ethylhexanoate (V2EH) | 6.9 ± 2.7 | 0.093 ± 0.23 | Nonlinear Optimization tue.nl |

| Methyl Acrylate (MA) | Vinyl Esters (Overall) | 6.06 ± 0.6 | 0.0087 ± 0.023 | Nonlinear Optimization tue.nl |

Strategies for Tailoring Polymer Architecture and Resultant Properties

The architecture of a copolymer, such as linear, branched, or star-shaped, significantly influences its properties. polimi.it By carefully selecting monomers and polymerization techniques, it is possible to design copolymers with specific mechanical, thermal, and solution properties. nih.govmdpi.com

For instance, the synthesis of amphiphilic block copolymers can lead to self-assembly into nanoparticles in aqueous environments, with the size and stability of these nanoparticles being dependent on the copolymer architecture. polimi.it Brush block copolymers have shown superior performance in some applications due to their unique macromolecular structure. polimi.it

The mechanical properties of block copolymers are also strongly tied to their morphology. nih.gov For ABA triblock copolymers, where A is a glassy block and B is a rubbery block, morphologies such as spherical, cylindrical, and lamellar domains can be formed by varying the block lengths. nih.gov These different morphologies lead to distinct stress-strain behaviors. nih.gov Furthermore, the interaction strength between the blocks can be tuned to enhance mechanical performance and reduce hysteresis loss. nih.govmdpi.com The development of copolymers with specific functionalities, such as fluoroacrylate units, can be used to modify properties like refractive index and glass-transition temperature. researchgate.net

Advanced Polymer Systems Leveraging Furanic Reactivity

The furan (B31954) moiety, a key component of methyl furfuracrylate and its derivatives like furfuryl methacrylate (FM), provides a unique platform for creating advanced polymer systems. Its ability to participate in reversible cycloaddition reactions is central to the development of dynamic and responsive materials.

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene (the furan ring) and a dienophile (such as a maleimide), is a cornerstone for creating thermoreversible cross-linked networks. nih.gov In polymers containing furanic acrylate derivatives, the furan groups can react with bismaleimide (B1667444) cross-linkers to form a stable, covalently cross-linked network at moderate temperatures. nih.govnih.gov

This cross-linking process is thermally reversible. Upon heating, the network undergoes a retro-Diels-Alder (rDA) reaction, breaking the cross-links and causing the material to behave like a linear thermoplastic, which allows it to be processed or reshaped. researchgate.netrsc.org Cooling the material allows the DA reaction to proceed again, reforming the cross-links and restoring the network structure. researchgate.net This cycle of cross-linking and de-cross-linking can be repeated, forming the basis for reprocessable and self-healing thermosets. rsc.org

The temperature at which the rDA reaction occurs can be influenced by the specific structure of the furan and maleimide (B117702) components. researchgate.netrsc.org For example, networks formed from furan-functionalized polymethylmethacrylate (PMMA) precursors show a breaking of the network structure at temperatures around 160°C. researchgate.net Similarly, ethylene/propylene rubber functionalized with furyl groups and cross-linked with bismaleimide demonstrates this reversible behavior. rsc.org

Table 1: Diels-Alder (DA) and retro-Diels-Alder (rDA) Reaction Temperatures for Furan/Maleimide Systems

Data extracted from a study on furan-matrix composites for thermal insulation. mdpi.com

The fabrication of such composites often employs techniques like Heated Vacuum Assisted Resin Transfer Molding (HVARTM), especially when using fiber reinforcements like carbon or flax fibers. acs.orgresearchgate.net Characterization typically involves mechanical testing (e.g., tensile and flexural strength), thermal analysis, and morphology studies to understand the filler-matrix interaction and overall performance. mdpi.comekb.eg

Mentioned Compounds

Compound Name Methyl furfuracrylate Furfuryl methacrylate 5-hydroxymethylfurfural (B1680220) (HMF) 2,5-bis(hydroxymethyl)furan (BHMF) Tetraphenylethene (TPE) Polymethylmethacrylate (PMMA) Bismaleimide Maleimide

Environmental Aspects and Sustainable Impact of Methyl Furfuracrylate Chemistry

Degradation Pathways of Furanic Acrylates and Derived Polymeric Materials in Environmental Matrices

The environmental persistence of plastics is a major global concern. Understanding the degradation pathways of new bio-based polymers like poly(methyl furfuracrylate) is crucial for assessing their environmental impact. Degradation can occur through abiotic processes, such as photo-oxidation and hydrolysis, and biotic processes mediated by microorganisms.

Abiotic degradation of poly(methyl furfuracrylate) is primarily driven by two mechanisms: photo-oxidation and hydrolysis. The furan (B31954) ring in the polymer structure is susceptible to photo-oxidation, a process initiated by exposure to ultraviolet (UV) radiation in the presence of oxygen. This can lead to the formation of reactive oxygen species that attack the polymer backbone, causing chain scission and a reduction in molecular weight. The ester group in methyl furfuracrylate is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids or bases. nih.gov This process cleaves the ester bond, yielding furfuryl alcohol and poly(acrylic acid). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

The degradation of poly(butyl methacrylate)s, which share the acrylate (B77674) backbone with poly(methyl furfuracrylate), has been shown to involve the loss of the ester group as a key degradation pathway under harsh environmental conditions. uq.edu.au This suggests that a similar mechanism is likely for poly(methyl furfuracrylate).

Table 1: Key Abiotic Degradation Mechanisms of Poly(methyl furfuracrylate)

| Degradation Mechanism | Initiating Factor | Affected Part of Molecule | Primary Outcome |

| Photo-oxidation | UV radiation, Oxygen | Furan ring, Polymer backbone | Chain scission, Formation of oxidized products |

| Hydrolysis | Water (catalyzed by acid/base) | Ester linkage | Cleavage of ester bond, Formation of furfuryl alcohol and poly(acrylic acid) |

The biodegradability of furanic polymers is a key aspect of their environmental profile. While the carbon-carbon backbone of acrylate polymers can be recalcitrant, the presence of the furan ring and the ester linkage can provide sites for microbial attack. nih.gov Several microorganisms have been identified that can degrade furanic compounds, which are the precursors to methyl furfuracrylate. nih.gov For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be metabolized by a variety of bacteria and fungi. nih.govresearchgate.net

The biodegradation of poly(sodium acrylate) has been demonstrated by soil microorganisms, indicating that the acrylate backbone is not entirely resistant to microbial degradation. tandfonline.comoup.com The initial step in the biodegradation of poly(methyl furfuracrylate) is likely the enzymatic hydrolysis of the ester bond by esterases or lipases, which are common in the environment. nih.gov This would release furfuryl alcohol and poly(acrylic acid) oligomers. The furfuryl alcohol can then be further degraded by microorganisms capable of metabolizing furanic compounds. The degradation of the poly(acrylic acid) backbone is expected to be a slower process, but it can be facilitated by the initial breakdown into smaller fragments. nih.gov

Table 2: Microbial Communities and Enzymes in Furanic Acrylate Degradation

| Microbial Group | Relevant Enzymes | Action on Poly(methyl furfuracrylate) |

| Bacteria (e.g., Pseudomonas, Cupriavidus) | Esterases, Oxidoreductases | Hydrolysis of ester bonds, Oxidation of furan ring |

| Fungi (e.g., Aspergillus, Phanerochaete) | Lipases, Laccases, Peroxidases | Hydrolysis of ester bonds, Degradation of aromatic structures |

Identifying the transformation products of poly(methyl furfuracrylate) degradation is essential for a complete environmental risk assessment. Based on the known degradation pathways of furanic compounds and acrylate polymers, several key transformation products can be anticipated. nih.govnih.gov

Hydrolysis of the ester linkage will yield furfuryl alcohol and poly(acrylic acid) . Further microbial degradation of furfuryl alcohol can lead to the formation of 2-furoic acid . nih.gov The degradation of the furan ring itself can result in the formation of various smaller organic acids before eventual mineralization to carbon dioxide and water. The degradation of the poly(acrylic acid) backbone is expected to produce a mixture of oligomers of varying chain lengths.

Advanced analytical techniques are employed to identify and quantify these degradation products. High-resolution mass spectrometry (MS) can be used to identify the molecular weights of degradation products, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. scispace.comresearchgate.netresearchgate.net

Table 3: Potential Transformation Products of Poly(methyl furfuracrylate) Degradation

| Initial Component | Degradation Process | Key Transformation Products |

| Ester Linkage | Hydrolysis | Furfuryl alcohol, Poly(acrylic acid) |

| Furan Ring | Oxidation/Microbial degradation | 2-Furoic acid, various organic acids |

| Polymer Backbone | Chain scission | Acrylic acid oligomers |

Life Cycle Assessment (LCA) Considerations for Bio-based Furanic Materials

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life. mdpi.com For bio-based materials like methyl furfuracrylate, LCA provides a holistic view of their environmental sustainability. rsc.orgvtt.firesearchgate.net

Contributions to Circular Economy Models and Green Chemical Engineering Principles

The development of methyl furfuracrylate and its polymers aligns well with the principles of a circular economy and green chemistry. hbm4eu.euorfonline.org

Circular Economy: Furan-based polymers can contribute to a circular economy in several ways:

Renewable Feedstock: They are derived from biomass, a renewable resource, reducing reliance on finite fossil fuels. cost.eu

Recyclability: Poly(methyl furfuracrylate) and other furanic polymers can be designed for mechanical and chemical recycling. furious-project.eu

Biodegradability: For specific applications, these polymers can be designed to be biodegradable, returning the carbon to the natural cycle. furious-project.eu

Green Chemistry Principles: The synthesis and use of methyl furfuracrylate can embody several of the 12 Principles of Green Chemistry: nih.govsphinxsai.comresearchgate.net

Use of Renewable Feedstocks: The synthesis starts from biomass.

Atom Economy: Efficient catalytic processes can maximize the incorporation of raw materials into the final product.

Design for Degradation: The polymer can be designed to break down into innocuous products after its intended use.

Safer Solvents and Auxiliaries: Research is focused on using greener solvents and reaction conditions. researchgate.net

By embracing these principles, the chemistry of methyl furfuracrylate can contribute to the development of more sustainable materials and a more circular economy for plastics. researchgate.net

Q & A

Q. What are the recommended methodologies for synthesizing methyl furfuracrylate with high purity?

Methyl furfuracrylate synthesis typically involves esterification of furfuryl alcohol derivatives with methacrylic acid under controlled conditions. Key steps include:

- Use of acid catalysts (e.g., sulfuric acid) in anhydrous environments to minimize side reactions.

- Temperature control (60–80°C) to balance reaction rate and thermal stability of intermediates.

- Purification via vacuum distillation or column chromatography to isolate the esterified product. Purity validation should include NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups and absence of unreacted monomers .

Q. How can researchers characterize the structural and physicochemical properties of methyl furfuracrylate?

A systematic approach includes:

- Structural analysis : NMR spectroscopy for bond confirmation, mass spectrometry for molecular weight verification.

- Physicochemical properties : Density (e.g., pycnometry), refractive index (Abbe refractometer), and thermal stability (TGA/DSC).

- Reactivity assessment : Solubility tests in polar/nonpolar solvents and kinetic studies of polymerization initiation (e.g., via peroxide catalysts) .

Q. What safety protocols are critical for handling methyl furfuracrylate in laboratory settings?

Methyl furfuracrylate is a reactive monomer with potential health hazards. Essential controls include:

- Engineering controls : Closed systems and local exhaust ventilation to prevent inhalation exposure .

- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal contact.

- Storage : Inert gas purging (e.g., nitrogen) and refrigeration to inhibit premature polymerization .

Advanced Research Questions

Q. How do polymerization conditions influence the molecular weight and cross-linking density of methyl furfuracrylate-based polymers?

Polymerization kinetics and network formation depend on:

- Initiator type : Peroxides (e.g., benzoyl peroxide) vs. UV initiators (e.g., DMPA). UV systems yield narrower polydispersity.

- Temperature : Higher temperatures accelerate radical formation but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance chain propagation vs. bulk polymerization. Post-polymerization analysis via GPC and dynamic mechanical analysis (DMA) is recommended to quantify cross-linking .

Q. What strategies resolve contradictions in toxicity data for methyl furfuracrylate across studies?

Discrepancies often arise from variations in exposure models (in vitro vs. in vivo) or dose regimens. To address this:

Q. How can researchers design experiments to assess methyl furfuracrylate’s role in copolymer systems?

For copolymer applications (e.g., adhesives, coatings):

- Monomer ratio optimization : Use a design of experiments (DoE) approach to vary methyl furfuracrylate content (10–50 wt%) relative to comonomers (e.g., styrene, acrylates).

- Performance metrics : Evaluate adhesion strength (ASTM D4541), solvent resistance, and glass transition temperature (Tg) via DSC.

- Data validation : Cross-reference results with computational models (e.g., molecular dynamics simulations) .

Q. What advanced analytical techniques are suitable for quantifying methyl furfuracrylate degradation products?

Degradation pathways (hydrolysis, oxidation) can be monitored using:

- HPLC-MS : To identify low-molecular-weight byproducts (e.g., methacrylic acid, furfuryl alcohol derivatives).

- Headspace GC-MS : For volatile degradation compounds.

- Accelerated aging studies : Combine elevated temperature/humidity conditions with real-time FTIR monitoring .

Methodological Considerations

Q. How should researchers address inconsistencies in reported solubility parameters for methyl furfuracrylate?

Solubility variability may stem from impurities or measurement techniques. Best practices include:

Q. What frameworks support ethical and reproducible research on methyl furfuracrylate?

Adhere to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.